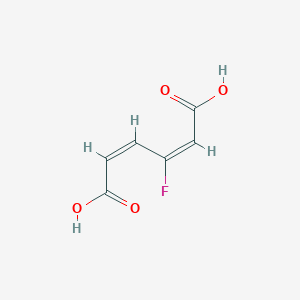

3-Fluoro-cis,cis-muconate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-cis,cis-muconate is a halo fatty acid.

Análisis De Reacciones Químicas

Enzymatic Cycloisomerization

3-Fluoro-cis,cis-muconate undergoes 3,6-cycloisomerization catalyzed by bacterial muconate cycloisomerases, forming 4-fluoromuconolactone . This reaction is critical in the metabolic pathways of Pseudomonas putida and related species, enabling detoxification of fluorinated aromatic pollutants.

Key Mechanistic Features:

-

Inductive Effect : The fluorine substituent’s electronegativity stabilizes the transition state during nucleophilic attack by the C-6 carboxylate on C-3, accelerating lactonization .

-

Stereochemical Control : The reaction proceeds via a syn addition mechanism, with protonation occurring at the C-2 position to yield the lactone .

Kinetic Parameters and Substrate Specificity

Kinetic studies on Pseudomonas putida muconate cycloisomerase reveal distinct catalytic efficiencies for 3-fluoro-cis,cis-muconate compared to other substituted muconates:

| Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹ μM⁻¹) |

|---|---|---|---|

| cis,cis-Muconate | 40 ± 4 | 12,600 ± 400 | 310 |

| 3-Fluoro-cis,cis-muconate | 97 ± 21 | 8,900 ± 1,000 | 92 |

| 3-Chloro-cis,cis-muconate | 320 ± 200 | 64 ± 30 | 0.20 |

-

3-Fluoro-cis,cis-muconate exhibits a high kcat (8,900 min⁻¹), second only to the native substrate (cis,cis-muconate).

-

Its moderate Km (97 μM) reflects competitive binding affinity despite steric and electronic perturbations from the fluorine atom.

Impact of Enzyme Mutations on Catalysis

Site-directed mutagenesis studies highlight residues critical for 3-fluoro-cis,cis-muconate conversion:

Example Variants and Activity Changes:

| Enzyme Variant | kcat (min⁻¹) | Km (μM) | Catalytic Efficiency (kcat/Km) |

|---|---|---|---|

| Wild Type | 8,900 ± 1,000 | 97 ± 21 | 92 |

| Y59W | 3,200 ± 200 | 150 ± 20 | 21 |

| K276N | 5,200 ± 300 | 230 ± 20 | 22 |

| F329I | 8,000 ± 500 | 150 ± 10 | 53 |

-

The F329I mutation enhances catalytic efficiency by 42%, likely due to improved substrate positioning.

-

Mutations at Y59 and K276 reduce kcat, implicating these residues in transition-state stabilization.

Comparative Reactivity with Other Substituted Muconates

3-Fluoro-cis,cis-muconate’s reactivity contrasts sharply with chloro- and methyl-substituted analogs:

| Property | 3-Fluoro | 3-Chloro | 3-Methyl |

|---|---|---|---|

| kcat (min⁻¹) | 8,900 | 64 | 590 |

| Km (μM) | 97 | 320 | 6.0 |

| Dominant Electronic Effect | -I | -I (weaker) | +I (steric) |

-

Fluorine’s -I Effect : Enhances electrophilicity at C-3, facilitating nucleophilic cyclization.

-

Chlorine’s Limitations : Larger size and weaker -I effect reduce both binding and turnover.

-

Methyl’s High Affinity : Steric bulk increases Km but lowers kcat.

Inhibition and Side Reactions

While 3-fluoro-cis,cis-muconate is efficiently processed, related analogs like 2-fluoro-cis,cis-muconate act as competitive inhibitors (Ki=31μM) . Protoanemonin formation—a side reaction observed with 3-chloro-cis,cis-muconate—is absent in the fluoro derivative, underscoring fluorine’s unique electronic properties .

Structural and Mechanistic Insights

-

Active-Site Interactions : The fluorine atom forms hydrogen bonds with active-site residues (e.g., Lys-169 in Pseudomonas enzymes), stabilizing the enolate intermediate during cyclization .

-

Enol/Enolate Intermediates : Comparative studies with chloromuconates suggest that fluorine’s electronegativity suppresses protonation at C-4, favoring lactone formation over elimination .

This synthesis of kinetic, mutagenic, and comparative data elucidates the unique reactivity profile of 3-fluoro-cis,cis-muconate, positioning it as a model substrate for studying enzyme adaptation to halogenated environmental contaminants.

Propiedades

Fórmula molecular |

C6H5FO4 |

|---|---|

Peso molecular |

160.1 g/mol |

Nombre IUPAC |

(2E,4Z)-3-fluorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H5FO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1-,4-3+ |

Clave InChI |

OZSAECPLLVFZIE-BXTBVDPRSA-N |

SMILES isomérico |

C(=C\C(=O)O)\C(=C/C(=O)O)\F |

SMILES canónico |

C(=CC(=O)O)C(=CC(=O)O)F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.